
8-Quinolinyl 2-methoxy-5-nitrophenylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Quinolinyl 2-methoxy-5-nitrophenylcarbamate is a chemical compound with the molecular formula C17H13N3O5 and a molecular weight of 339.31 g/mol . It is a unique compound that combines the structural features of quinoline and carbamate, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Quinolinyl 2-methoxy-5-nitrophenylcarbamate typically involves the reaction of 8-quinolinol with 2-methoxy-5-nitrophenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as large-scale chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
8-Quinolinyl 2-methoxy-5-nitrophenylcarbamate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution.
Major Products
Reduction: 8-Quinolinyl 2-amino-5-nitrophenylcarbamate.
Substitution: Various substituted quinolinyl carbamates depending on the nucleophile used.
Hydrolysis: 8-Quinolinol and 2-methoxy-5-nitroaniline.
Scientific Research Applications
8-Quinolinyl 2-methoxy-5-nitrophenylcarbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Quinolinyl 2-methoxy-5-nitrophenylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The pathways involved in its action depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 8-Quinolinyl N-(2-methoxyphenyl)carbamate
- 8-Quinolinyl N-(2-nitrophenyl)carbamate
- 8-Quinolinyl N-(2-methoxy-5-chlorophenyl)carbamate
Uniqueness
8-Quinolinyl 2-methoxy-5-nitrophenylcarbamate is unique due to the presence of both methoxy and nitro groups on the phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
CAS No. |
59741-14-9 |
|---|---|
Molecular Formula |
C17H13N3O5 |
Molecular Weight |
339.30 g/mol |
IUPAC Name |
quinolin-8-yl N-(2-methoxy-5-nitrophenyl)carbamate |
InChI |
InChI=1S/C17H13N3O5/c1-24-14-8-7-12(20(22)23)10-13(14)19-17(21)25-15-6-2-4-11-5-3-9-18-16(11)15/h2-10H,1H3,(H,19,21) |
InChI Key |
LSAVGWBQAHUDTF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)OC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





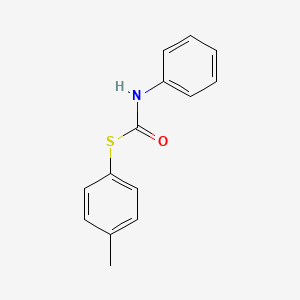
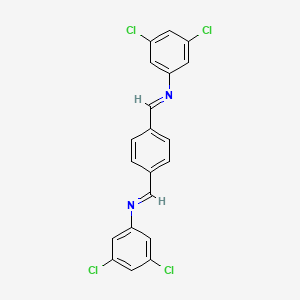


![(4-methylphenyl)methyl N-[2-methyl-5-[(4-methylphenyl)methoxycarbonylamino]phenyl]carbamate](/img/structure/B11948480.png)
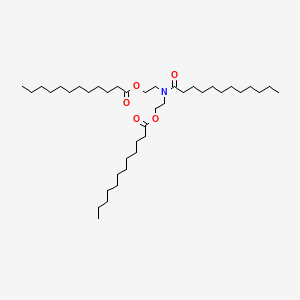
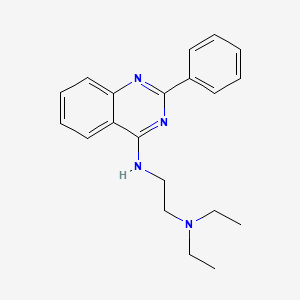
![13,14-Dimethyl-13,14-diazatricyclo[6.4.1.12,7]tetradecane](/img/structure/B11948498.png)
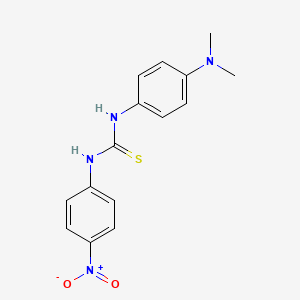
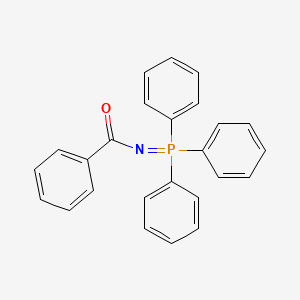
![1-[[(Chloromethyl)sulfonyl]methyl]-4-nitrobenzene](/img/structure/B11948509.png)
